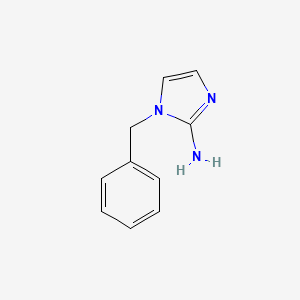

1-Benzyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVBVQVGYJWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655145 | |

| Record name | 1-Benzyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22944-67-8 | |

| Record name | 1-Benzyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1H-imidazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Synthetic Pathways to 1 Benzyl 1h Imidazol 2 Amine

Established Synthetic Routes to 2-Aminoimidazoles

The classical and most utilized approaches for constructing the 2-aminoimidazole skeleton involve cyclization reactions or the strategic functionalization of the imidazole (B134444) ring. mdpi.comresearchgate.net

A primary strategy for forming the 2-aminoimidazole ring is through the condensation of bifunctional starting materials. A common method involves the reaction of α-haloketones with guanidine (B92328) derivatives. mdpi.commdpi.com This approach allows for the formation of the imidazole core in a single cyclization step. Another established route is the condensation of α-aminoketones with cyanamide (B42294). mdpi.com These methods are advantageous due to the commercial availability of the starting materials.

More recent advancements have focused on developing more efficient and environmentally friendly procedures. For instance, a one-pot, two-step synthesis of 2-aminoimidazoles has been developed using α-chloroketones and guanidine derivatives in deep eutectic solvents (DESs) like choline (B1196258) chloride combined with glycerol (B35011) or urea. mdpi.comnih.gov This "green chemistry" approach avoids the use of toxic and volatile organic solvents and often reduces reaction times significantly. mdpi.comnih.gov

Another innovative cyclization involves a domino addition/cyclization process. For example, unsymmetrical carbodiimides react with propargylic amines in the presence of a base like cesium carbonate to regioselectively yield polysubstituted 2-aminoimidazoles under mild conditions. researchgate.net The regioselectivity of this reaction can even be controlled by the choice of base and reaction temperature. researchgate.net

An alternative to building the imidazole ring from scratch is to introduce the 2-amino group onto a pre-formed imidazole scaffold. This typically involves a sequence of protection, C2-amination, and deprotection steps. mdpi.com While effective, this multi-step process can be lengthy. researchgate.net

Transformations from other heterocyclic systems also provide a pathway to 2-aminoimidazoles. For instance, 2-aminooxazoles can undergo ring transformation to form 2-aminoimidazoles under the action of hot formamide. researchgate.net

Targeted Synthesis of 1-Benzyl-1H-imidazol-2-amine

The synthesis of the specific compound this compound can be achieved through methods that introduce the benzyl (B1604629) group either before or after the formation of the 2-aminoimidazole core.

A direct and efficient route to this compound involves a two-stage reaction starting with cyanamide and N-benzyl-2,2-dimethoxyethylamine. chemicalbook.com In the first stage, these reactants are combined with acetic acid in water and heated. The subsequent addition of hydrogen chloride leads to the formation of the target compound with a high yield of 82%. chemicalbook.com

Reaction Details:

| Reactant 1 | Reactant 2 | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyanamide | N-Benzyl-2,2-dimethoxyethylamine | Acetic acid, Hydrogen chloride | 20 - 100 | 1.25 | 82 |

Data from a study on the synthesis of this compound. chemicalbook.com

A common and versatile method for preparing N-substituted imidazoles is the N-alkylation of the imidazole ring. In the context of this compound, this would involve the reaction of 2-aminoimidazole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. ontosight.aiconnectjournals.comresearchgate.net This reaction typically proceeds by the nucleophilic attack of one of the ring nitrogens on the benzyl halide. The choice of base and solvent is crucial for optimizing the yield and regioselectivity of the reaction. While this method is straightforward, it can sometimes lead to a mixture of N1 and N3-alkylated products, requiring careful purification.

Emerging and Catalytic Approaches in Imidazole Synthesis

The field of imidazole synthesis is continually evolving, with a focus on developing more atom-economical and versatile methods. Catalytic approaches are at the forefront of these developments.

Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have emerged as a powerful tool for constructing 2-aminoimidazoles. acs.org This method forms both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for the rapid assembly of diversely substituted 2-aminoimidazole products. acs.org

Titanacarborane monoamide complexes have been shown to catalyze the [3+2] annulation of propargylamines with carbodiimides, providing a highly atom-economical route to substituted 2-aminoimidazoles in good to excellent yields. organic-chemistry.org This method is notable for its efficiency and regioselectivity. organic-chemistry.org

Furthermore, metal-free synthesis strategies are gaining traction. researchgate.net These methods often rely on tandem reactions, such as the alkene-diamination of guanidine with conjugated α-bromoalkenones, which proceeds through aza-Michael addition, S_N2, and a unique redox-neutral process to form polysubstituted 2-aminoimidazoles. organic-chemistry.org Multicomponent reactions (MCRs), often catalyzed by Lewis or Brønsted acids like zirconium(IV) chloride, offer another efficient, metal-free pathway to complex imidazole derivatives. nih.gov

Metal-Catalyzed Cyclizations and Functionalizations

Metal-catalyzed reactions are pivotal in the synthesis of imidazole derivatives, offering high efficiency and selectivity. For the construction of the this compound core, several strategies employing metal catalysts have been developed.

One prominent method involves the cyclization of appropriate precursors. For instance, the reaction of N-benzyl-2,2-dimethoxyethanamine with cyanamide in the presence of an acid catalyst, followed by treatment with hydrogen chloride, yields this compound. chemicalbook.com This two-stage, one-pot synthesis provides the target compound in good yield. chemicalbook.com

Another approach utilizes cross-coupling reactions to introduce the benzyl group onto a pre-formed imidazole ring or to construct the imidazole ring itself. While direct C-H benzylation of 2-aminoimidazole is less common, the benzylation of a nitrogen atom on a suitable precursor is a widely used strategy. For example, 1H-benzo[d]imidazol-2-amine can be reacted with benzyl halides to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.comresearchgate.net Although this example pertains to a benzimidazole (B57391) derivative, the fundamental reaction of N-alkylation is translatable to the synthesis of this compound.

Recent advances in metal-catalyzed synthesis of substituted imidazoles include copper-catalyzed reactions of imidamides with carboxylic acids and nitroalkanes, and the reaction of amines with enones. rsc.org These methods offer pathways to substituted imidazoles where a benzyl group can be present at the N-1 position. rsc.org Furthermore, palladium-catalyzed direct arylation of imidazole substrates represents a powerful tool for creating C-C bonds, and similar strategies can be envisioned for C-N bond formation or functionalization. unipi.it

The use of metal catalysts, such as those based on zinc, copper, and palladium, facilitates key bond-forming steps in the synthesis of complex imidazoles. rsc.orgunipi.itmdpi.com For example, zinc(II) chloride has been used to catalyze the reaction of benzimidates with 2H-azirines to form trisubstituted NH-imidazoles. rsc.org

Table 1: Examples of Metal-Catalyzed or Mediated Syntheses Relevant to this compound

| Starting Materials | Catalyst/Reagent | Product Type | Yield | Reference |

| N-benzyl-2,2-dimethoxyethanamine, Cyanamide | Acetic acid, Hydrogen chloride | This compound | 82% | chemicalbook.com |

| 1H-Benzo[d]imidazol-2-amine, Benzyl halides | Not specified | 1-Benzyl-1H-benzo[d]imidazol-2-amines | Not specified | connectjournals.comresearchgate.net |

| Imidamides, Carboxylic acids, Nitroalkanes | Copper catalyst | Substituted imidazoles | Not specified | rsc.org |

| Amines, Enones | Copper catalyst | 1-Benzyl substituted imidazoles | Poor to moderate | rsc.org |

| Aldehydes, Benzil (B1666583), Ammonium (B1175870) acetate (B1210297) | Schiff's base complex nickel catalyst (Ni-C) | 2,4,5-Trisubstituted imidazoles | Excellent | organic-chemistry.org |

Green Chemistry Principles in Imidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of imidazoles. This includes the use of microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. acs.orgmsu.rumsu.ru The synthesis of 2-aminoimidazoles has been shown to be amenable to microwave-assisted protocols. acs.orgmsu.rumsu.ru

Another microwave-assisted approach involves the condensation of o-phenylenediamines with aldehydes, although this often requires a solid support or catalyst. connectjournals.comresearchgate.net While many of these examples lead to benzimidazole derivatives, the underlying principles are applicable to the synthesis of other imidazole systems. connectjournals.comresearchgate.net

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent, or in a recyclable "green" solvent, is a core tenet of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, simplify work-up procedures, and are often more energy-efficient. researchgate.netasianpubs.org

The synthesis of 1,2,4-trisubstituted 1H-imidazoles has been accomplished in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Similarly, a solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine has been reported. organic-chemistry.org

Deep eutectic solvents (DESs) have also been explored as environmentally benign reaction media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov A one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives has been successfully carried out in a choline chloride-urea deep eutectic solvent. mdpi.comnih.gov This method not only avoids the use of toxic and volatile organic solvents but also reduces the reaction time compared to conventional methods. mdpi.comnih.gov

Table 2: Green Chemistry Approaches to the Synthesis of 2-Aminoimidazole Derivatives

| Method | Starting Materials | Conditions | Key Advantages | Reference |

| Microwave-Assisted | 2-Alkylaminopyrimidines, α-Bromo aldehydes | Acetonitrile, 80-160°C | High yields, short reaction times | msu.ru |

| Microwave-Assisted | 2-Aminopyrimidines, α-Bromocarbonyl compounds | Hydrazine, 100°C | One-pot, two-step protocol, efficient | acs.org |

| Solvent-Free | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Heating | Avoids solvent use, good yields | organic-chemistry.org |

| Deep Eutectic Solvent | α-Chloroketones, Guanidine derivatives | Choline chloride-urea, room temperature | Green solvent, reduced reaction time, simple work-up | mdpi.comnih.gov |

Advanced Chemical Transformations and Functionalization of 1 Benzyl 1h Imidazol 2 Amine Scaffolds

Derivatization at the C2-Amine Position

The exocyclic amine at the C2 position of the 1-benzyl-1H-imidazol-2-amine scaffold serves as a primary site for a variety of chemical modifications. This functional group readily undergoes reactions such as acylation, alkylation, and condensation to yield a range of derivatives with diverse structural features.

One common transformation involves the reaction with chloroformates to produce carbamates. For instance, in the synthesis of a series of benzimidazole (B57391) derivatives, 1-benzyl-1H-benzo[d]imidazol-2-amines were treated with phenylchloroformate in the presence of potassium hydroxide (B78521) and potassium iodide to yield the corresponding phenyl carbamates connectjournals.comresearchgate.net. This reaction proceeds efficiently under heated conditions.

Another approach involves the direct reaction with various amines. Research into transient receptor potential cation channel 5 (TRPC5) inhibitors demonstrated that reacting a 2-chlorobenzimidazole (B1347102) intermediate with benzyl (B1604629) bromide, followed by reaction with an appropriate amine under microwave heating, successfully yields the desired N-substituted 2-aminobenzimidazole (B67599) derivatives. nih.gov For example, reaction with furfurylamine (B118560) under microwave conditions at 200 °C for 30 minutes is a reported method. nih.gov

Furthermore, the C2-amine can be functionalized through the formation of guanidine-like structures. Microwave-assisted synthesis has been employed to create N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine, which can then be further derivatized through reactions like Mannich, benzyl, and allyl additions. researchgate.net

These transformations highlight the utility of the C2-amine as a versatile handle for introducing a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

Table 1: Examples of Derivatization at the C2-Amine Position

| Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 1-Benzyl-1H-benzo[d]imidazol-2-amine | Phenylchloroformate, KOH, KI, 80°C, 2 hr | Phenyl carbamate | connectjournals.comresearchgate.net |

| 1-Benzyl-2-chloro-1H-benzimidazole | Furfurylamine, microwave, 200°C, 30 min | N-furfuryl-1-benzyl-1H-benzimidazol-2-amine | nih.gov |

| N-(1H-Imidazoline-2-yl)-1H-benzimidazol-2-amine | Formaldehyde, Morpholine | Mannich base derivative | researchgate.net |

Regioselective Functionalization of the Imidazole (B134444) Ring

The functionalization of the imidazole core of this compound presents a challenge in regioselectivity, with the C4 and C5 positions being potential sites for substitution. The inherent electronic properties of the imidazole ring typically direct electrophilic substitution to the C5 position, which exhibits high reactivity. nih.gov In contrast, the C2 position is the most acidic, and the C4 position is the least reactive towards electrophiles. nih.gov

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective arylation of the imidazole ring. By employing a suitable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, precise control over the arylation site can be achieved. For instance, palladium-catalyzed reactions can selectively target the C5 position. nih.gov To functionalize the less reactive C4 position, a "SEM-switch" strategy can be employed, which involves transposing the SEM group from the N1 to the N3 nitrogen, thereby activating the C4 position for arylation. nih.gov

Specific examples of regioselective functionalization include:

C5-Arylation : Palladium complexes have been shown to be efficient catalysts for the direct C-H arylation between 1,2-dimethylimidazole (B154445) and various aryl halides, demonstrating the feasibility of C5-selective reactions. researchgate.net This methodology is applicable to the this compound scaffold.

The choice of catalyst and reaction conditions is crucial for directing the substitution to the desired position on the imidazole ring, allowing for the synthesis of specifically substituted isomers.

Table 2: Regioselective Functionalization Strategies for the Imidazole Ring

| Target Position | Methodology | Key Reagents/Catalysts | Comment | Reference |

|---|---|---|---|---|

| C5 | Palladium-catalyzed C-H Arylation | Pd(OAc)₂, Aryl Halides | Generally the most reactive site for electrophilic substitution and C-H activation. | nih.govresearchgate.net |

| C2 | Palladium-catalyzed C-H Arylation | Pd(OAc)₂, Aryl Chlorides | Requires specific catalytic systems; C2-H is the most acidic proton. | nih.gov |

| C4 | SEM-Switch and C-H Arylation | SEM-Cl, Pd(OAc)₂, Aryl Halides | Circumvents the low reactivity of the C4 position by transposing the SEM protecting group. | nih.gov |

| C4 | Halogenation | Bromine or Iodine source | Reported to occur preferentially at C4 under certain electrophilic conditions. |

Modifications and Substituent Effects on the N-Benzyl Moiety

Synthetic strategies often involve the initial selection of a substituted benzyl halide for the N1-alkylation of the imidazole precursor. This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring. For example, derivatives bearing fluoro, chloro, and methoxy (B1213986) substituents on the benzyl ring have been synthesized to explore structure-activity relationships. nih.govrsc.org

The electronic nature of these substituents plays a critical role:

Electron-withdrawing groups (e.g., -Cl, -F) can enhance metabolic stability. For instance, the synthesis of 4-(1-(fluorobenzyl)-1H-benzo[d]imidazol-2-yl)thiazole derivatives has been reported, where the fluorine substituents increase the lipophilicity of the compounds. rsc.org The presence of a 2-chloro or 2-chloro-4-fluoro substituent on the benzyl ring has been shown to impact biological activity differently than other substitutions. nih.gov

Electron-donating groups (e.g., -OCH₃) can improve solubility but may alter target affinity.

The synthesis of these analogs is typically achieved by reacting the imidazole core with the appropriately substituted benzyl bromide or chloride under basic conditions (e.g., NaH in DMSO or K₂CO₃ in DMF). nih.gov This modular approach facilitates the creation of a library of compounds with varied electronic and steric profiles on the N-benzyl moiety.

Table 3: Influence of Substituents on the N-Benzyl Moiety

| Substituent Type | Example | Synthetic Approach | Observed Effect | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -F, -Cl | Reaction of imidazole with substituted benzyl halide. | Increases lipophilicity and can modulate biological activity. | nih.govrsc.org |

| Electron-Donating | -OCH₃ | Reaction of imidazole with substituted benzyl halide. | Can improve solubility. | |

| Alkyl | -CH₃ | Reaction of imidazole with substituted benzyl halide. | Enhances lipophilicity. |

Exploration of Multicomponent Reaction Paradigms for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, offer an efficient and atom-economical pathway to complex molecular scaffolds. acgpubs.org Several MCRs have been explored for the synthesis of derivatives based on the this compound framework.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for synthesizing fused imidazoles. This reaction typically involves the condensation of an amidine (like a 2-aminoimidazole), an aldehyde, and an isocyanide. researchgate.net The use of this compound as the amidine component allows for the rapid assembly of complex imidazo[1,2-a]imidazol-5-amines. Microwave irradiation has been found to significantly accelerate this reaction compared to conventional heating. researchgate.net

Another powerful approach is the four-component synthesis of 1,2,4-trisubstituted imidazoles . A one-pot reaction involving an aromatic aldehyde, benzylamine (B48309), ammonium (B1175870) acetate (B1210297), and a bromoacetyl derivative (like 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) in refluxing ethanol (B145695) yields highly substituted imidazole derivatives in good yields. acgpubs.org In this paradigm, benzylamine serves as the precursor to the N1-benzyl group of the final imidazole product.

Sequential one-pot, two-step MCRs have also been developed. For instance, novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives were synthesized under microwave-assisted conditions. nih.gov The reaction involves the initial formation of an imine from an aldehyde and a primary amine, followed by the addition of benzil (B1666583) and ammonium acetate to construct the imidazole ring. This method is applicable to a wide range of primary amines, including those with electron-donating or withdrawing groups. nih.gov

Table 4: Multicomponent Reactions for Derivative Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminoimidazole, Aldehyde, Isocyanide | p-Toluenesulfonic acid, Microwave | Fused Imidazoles (e.g., Imidazo[1,2-a]imidazol-5-amines) | researchgate.net |

| Four-Component Reaction | Aromatic Aldehyde, Benzylamine, Ammonium Acetate, Bromoacetyl derivative | Refluxing Ethanol | 1,2,4-Trisubstituted Imidazoles | acgpubs.org |

| Sequential One-Pot, Two-Step MCR | Aldehyde, Primary Amine, Benzil, Ammonium Acetate | p-Toluenesulfonic acid, Microwave | Tetrasubstituted Imidazoles | nih.gov |

Comprehensive Spectroscopic and Crystallographic Elucidation of 1 Benzyl 1h Imidazol 2 Amine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and complete signal assignments for 1-Benzyl-1H-imidazol-2-amine, are not explicitly available in reviewed scientific literature. For a molecule with this structure, one would expect ¹H NMR signals corresponding to the protons of the benzyl (B1604629) group (the methylene (B1212753) bridge and the phenyl ring) and the imidazole (B134444) ring, as well as a signal for the amine (-NH₂) protons. The chemical shift of the amine protons can be highly variable and may appear as a broad singlet.

Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the benzyl and imidazole moieties. However, without experimental data from peer-reviewed sources, a precise data table cannot be constructed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

A specific FTIR spectrum or a table of characteristic absorption bands for this compound is not available in the surveyed literature. Based on its functional groups, the compound is expected to exhibit several characteristic vibrational bands:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

N-H Bending: A bending (scissoring) vibration for the primary amine group is expected between 1580-1650 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge protons would show stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Stretching: The imidazole and phenyl rings would produce characteristic stretching bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the amine and imidazole ring are expected in the 1020-1350 cm⁻¹ range.

Without an experimental spectrum, a detailed vibrational analysis with precise frequencies and intensities cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula for this compound is C₁₀H₁₁N₃, giving it a molecular weight of approximately 173.21 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 173.

Key fragmentation patterns for this molecule would likely involve:

Loss of the benzyl group: Cleavage of the bond between the imidazole ring and the benzylic methylene group would result in a highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak for benzyl-substituted compounds.

Loss of the phenyl group: Fragmentation could also lead to the loss of the phenyl radical, leaving a fragment corresponding to the rest of the molecule.

Cleavage of the imidazole ring: Various fissions of the heterocyclic ring could also occur.

However, without access to published experimental mass spectrometry data, a detailed analysis of the fragmentation pathways and a corresponding data table cannot be accurately generated.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial crystallographic data such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles are unknown. Such an analysis would provide definitive confirmation of the molecular structure and reveal details about its three-dimensional conformation and intermolecular interactions in the solid state. The search for this data in crystallographic databases yielded no results for this specific compound.

Structure Activity Relationship Sar Methodologies and Rational Chemical Design of 1 Benzyl 1h Imidazol 2 Amine Derivatives

Systematic Structural Perturbations and Their Impact on Molecular Interactions

Systematic structural modifications of the 1-benzyl-1H-imidazol-2-amine core are crucial for understanding how subtle changes in the molecule's architecture influence its interactions with biological targets. These perturbations typically involve altering substituents on both the benzyl (B1604629) and imidazole (B134444) moieties.

Research into 1-benzyl-1H-imidazole derivatives as inhibitors of aldosterone (B195564) synthase (CYP11B2) has provided valuable insights into the impact of such modifications. In these studies, various substituents were introduced onto the benzyl ring to probe the electronic and steric requirements for optimal binding. For instance, the introduction of electron-withdrawing groups, such as cyano or chloro groups, at different positions on the benzyl ring has been shown to significantly affect inhibitory potency.

Table 1: Impact of Benzyl Ring Substituents on the Biological Activity of 1-Benzyl-1H-imidazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound ID | Benzyl Ring Substituent | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| 1a | 4-H | CYP11B2 | >1000 nM | acs.org |

| 1b | 4-CN | CYP11B2 | 15 nM | acs.org |

| 1c | 4-F | CYP11B2 | 30 nM | acs.org |

| 2d | 3-Cl | CYP11B2 | 8 nM | acs.org |

| 19d | 4-OCH3 (on carboxamide) | TGR5 | 0.1 µM | nih.gov |

| 19e | 4-Cl (on carboxamide) | TGR5 | 0.05 µM | nih.gov |

Topological and Electronic Considerations in Scaffold Optimization

The dihedral angle between the imidazole and benzyl rings, for example, can significantly influence the molecule's three-dimensional shape and its ability to adopt a bioactive conformation. researchgate.net Computational studies on related benzimidazole (B57391) derivatives have shown that this angle can impact the molecule's interaction with its target. biointerfaceresearch.com Furthermore, the electronic nature of the imidazole ring, which is inherently electron-rich, plays a crucial role in its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. longdom.org

The 2-amino group on the imidazole ring is a key feature, providing a hydrogen bond donor and a potential site for further derivatization. The basicity of this group can be modulated by the electronic effects of substituents on both the imidazole and benzyl rings, which in turn can affect its interaction with acidic residues in a protein's active site.

Bioisosteric Transformations within the this compound Framework

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov Within the this compound framework, various bioisosteric replacements can be envisaged.

For instance, the imidazole ring itself can be considered a bioisostere of other five-membered heterocycles, such as pyrazole (B372694) or triazole. nih.gov Such modifications can alter the hydrogen bonding capacity and electronic distribution of the core scaffold, potentially leading to improved interactions with the target. Similarly, the 2-amino group could be replaced by other hydrogen bond donors, such as a hydroxyl or a methylamino group, to fine-tune the interaction profile.

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold This table is interactive and can be sorted by clicking on the column headers.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Imidazole Ring | Pyrazole, Triazole, Oxazole | Modulate electronic properties and hydrogen bonding patterns. nih.gov |

| 2-Amino Group | Hydroxyl, Methylamino, Amide | Fine-tune hydrogen bond donor/acceptor capabilities. |

| Benzyl Group | Pyridylmethyl, Thienylmethyl, Cyclohexylmethyl | Alter lipophilicity, metabolic stability, and explore new vector space. enamine.net |

| Phenyl Ring | Bicyclo[1.1.1]pentane, Cubane | Introduce 3D character and improve physicochemical properties. enamine.net |

Computational Chemistry in Predicting Structure-Property Relationships and Ligand Binding Modes

Computational chemistry plays an indispensable role in the rational design of this compound derivatives by providing predictive models for their structure-property relationships and ligand binding modes. nih.gov Molecular docking studies, for example, can be used to predict how different derivatives will bind to a target protein, providing insights into the key interactions that contribute to affinity and selectivity. nih.govdovepress.com

In the development of CYP11B2 inhibitors, three-dimensional modeling of the enzyme was used to guide the design of 1-benzyl-1H-imidazoles. acs.org These models helped to rationalize the observed SAR and to predict the binding modes of novel inhibitors. Similarly, for N-benzyl-1H-benzimidazol-2-amine derivatives with antileishmanial activity, docking studies were performed to elucidate the possible mechanism of action. nih.gov

Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of the derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Furthermore, computational methods can be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify potential liabilities early in the drug discovery process. nih.gov The analysis of calculated molecular descriptors, such as electrostatic potential and frontier molecular orbitals, can provide further understanding of the electronic properties that govern molecular interactions. biointerfaceresearch.com

Coordination Chemistry of 1 Benzyl 1h Imidazol 2 Amine As a Ligand System

Principles of Metal-Ligand Binding in Imidazole-Based Systems

The coordination of 1-Benzyl-1H-imidazol-2-amine to a metal center is primarily governed by the electronic and steric properties of the imidazole (B134444) and amine functional groups. The imidazole ring, a five-membered aromatic heterocycle, contains two nitrogen atoms. The lone pair of electrons on the sp²-hybridized imine nitrogen (N1) is readily available for donation to a metal ion, making it the primary coordination site. This interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as the Lewis acid and the ligand as the Lewis base.

The 2-amino group (-NH₂) on the imidazole ring introduces an additional potential coordination site. This allows the ligand to act as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion. The presence of the benzyl (B1604629) group at the N1 position introduces significant steric bulk, which can influence the coordination geometry of the resulting metal complex and its stability.

The nature of the metal-ligand bond in such complexes is typically a blend of ionic and covalent character. The strength of this bond is influenced by several factors, including the charge density of the metal ion, the polarizability of the ligand, and the geometric compatibility between the metal's coordination sphere and the ligand's structure.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis and detailed characterization of metal complexes are fundamental to understanding their chemical and physical properties.

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Common solvents used for such syntheses include ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF).

A general synthetic procedure would involve dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), and zinc(II)) in the chosen solvent. The reaction mixture is then typically stirred at room temperature or heated under reflux to facilitate the formation of the complex. The resulting solid complex can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

For instance, the reaction of this compound with copper(II) chloride in a 2:1 molar ratio in ethanol could potentially yield a complex with the formula [Cu(C₁₀H₁₁N₃)₂Cl₂]. The specific stoichiometry and coordination number would be influenced by the reaction conditions and the nature of the metal ion.

The coordination geometry and electronic structure of the synthesized complexes can be elucidated using a combination of spectroscopic and analytical techniques.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand would show characteristic stretching vibrations for the N-H of the amino group and the C=N of the imidazole ring. Upon coordination to a metal ion, a shift in the frequency of these vibrations is expected. For example, a shift in the C=N stretching frequency to a lower wavenumber would indicate the coordination of the imine nitrogen to the metal center.

Magnetic Susceptibility Measurements: This technique helps in determining the number of unpaired electrons in the metal center of the complex, which in turn provides information about its geometry. For example, a magnetic moment corresponding to two unpaired electrons for a Ni(II) complex would suggest an octahedral or tetrahedral geometry.

| Technique | Information Obtained |

| Elemental Analysis | Empirical formula |

| IR Spectroscopy | Ligand coordination mode |

| Magnetic Susceptibility | Electronic structure and geometry |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles |

Advanced Spectroscopic Techniques for Metal Complex Analysis (e.g., UV-Vis Spectroscopy, EPR)

Advanced spectroscopic techniques provide deeper insights into the electronic properties and the immediate coordination environment of the metal ion in the complex.

UV-Vis Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the metal complex. In the case of transition metal complexes, the absorption bands in the visible region are typically due to d-d electronic transitions, which are sensitive to the coordination geometry and the nature of the ligands. For example, a copper(II) complex with this compound in an octahedral geometry would be expected to show a broad absorption band in the visible region corresponding to the ²Eg → ²T₂g transition. Additionally, intense bands in the UV region can be attributed to ligand-to-metal charge transfer (LMCT) transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) and Co(II). The EPR spectrum provides information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. The g-values obtained from the spectrum can help in determining the geometry of the complex. For instance, for a tetragonally distorted octahedral Cu(II) complex, one would expect to observe an axial spectrum with g|| > g⊥ > 2.0023.

Theoretical Studies on Metal-Ligand Bonding and Stability

Theoretical calculations, such as those based on Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure, bonding, and stability of metal complexes.

DFT calculations can be used to optimize the geometry of the metal complexes of this compound and to calculate various electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and kinetic stability of the complex.

Furthermore, theoretical methods can be employed to analyze the nature of the metal-ligand bond in detail. For example, Natural Bond Orbital (NBO) analysis can provide information about the charge distribution and the extent of covalent character in the metal-ligand bonds. Such theoretical studies can help in rationalizing the observed experimental properties and in predicting the behavior of new, yet to be synthesized, complexes.

| Theoretical Method | Information Obtained |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO-LUMO gap |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, nature of metal-ligand bonding |

Catalytic Applications of 1 Benzyl 1h Imidazol 2 Amine Derivatives and Their Metal Complexes

Utilization as N-Heterocyclic Carbene (NHC) Ligand Precursors in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) have become ubiquitous ancillary ligands for transition metals, largely due to their strong σ-donating ability and the exceptional stability they impart to the resulting metal complexes. nih.gov Imidazolium (B1220033) salts are the most common precursors for the generation of imidazol-2-ylidene and imidazolin-2-ylidene based NHCs. beilstein-journals.org The synthesis of these precursors is of significant practical importance. beilstein-journals.org Derivatives of 1-benzyl-1H-imidazol-2-amine can be readily converted into the corresponding 1-benzyl-3-substituted-imidazolium salts. These salts serve as stable, easily handleable precursors that can be deprotonated in situ using a strong base to generate the highly reactive free NHC, which then coordinates to a metal center. beilstein-journals.org

The general pathway to NHC-metal complexes from these precursors involves the alkylation or arylation of a 1-benzyl-1H-imidazole derivative to form the disubstituted imidazolium salt. This salt is then reacted with a metal precursor in the presence of a base. The base abstracts the acidic proton from the C2 position of the imidazolium ring, generating the carbene that immediately binds to the metal. This in situ generation method is widely used to avoid the isolation of the air- and moisture-sensitive free carbene. beilstein-journals.org

The benzyl (B1604629) group at the N1 position, along with other substituents on the imidazole (B134444) ring, plays a crucial role in modulating the electronic and steric properties of the resulting NHC ligand. This, in turn, influences the activity, selectivity, and stability of the final metal catalyst. For instance, bulky N-substituents can create a sterically demanding environment around the metal center, which can promote reductive elimination and enhance catalytic turnover rates in cross-coupling reactions.

Table 1: Examples of Imidazolium Salts as NHC Precursors This table is illustrative and provides general examples of imidazolium salt types used as NHC precursors, reflecting the class of compounds to which derivatives of this compound belong.

| Precursor Type | R1 Group | R2 Group | Common Metal Complexes |

|---|---|---|---|

| 1,3-Dialkylimidazolium Salt | Benzyl | Methyl | Pd, Ru, Cu, Au |

| 1-Alkyl-3-arylimidazolium Salt | Benzyl | 2,4,6-Trimethylphenyl (Mesityl) | Pd, Ru, Rh |

| 1,3-Diarylimidazolium Salt | Benzyl | 2,6-Diisopropylphenyl | Pd, Ru, Ni |

Application in Transition Metal-Catalyzed Organic Transformations

Metal complexes featuring NHC ligands derived from this compound precursors are effective catalysts for a variety of important organic transformations, most notably cross-coupling reactions and C-H activation.

Cross-Coupling Reactions: Palladium-NHC complexes have proven to be highly efficient catalysts for C-N cross-coupling (Buchwald-Hartwig amination) reactions. For example, well-defined NHC-Pd(II) complexes have been successfully employed in the amination of challenging aryl chlorides with primary amines. researchgate.net The strong M-C bond between the palladium center and the NHC ligand prevents ligand dissociation and decomposition, leading to more stable and active catalysts compared to many phosphine-based systems. nih.gov Copper-catalyzed C-N coupling reactions also benefit from NHC ligation. These systems are used to synthesize N-containing compounds, such as 2-arylaminobenzimidazoles, through domino processes involving desulfurization and subsequent C-N bond formation. nih.gov

Table 2: Selected Transition Metal-Catalyzed Reactions Using Imidazole-Based Ligands

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| C-N Cross-Coupling | NHC-Pd(II)-Im Complex | Aryl Chlorides, Primary Amines | N-Aryl Amines | researchgate.net |

| C-N Cross-Coupling | Copper(I) Iodide | 2-Aminothiophenol, Bromoanilines | 2-Arylaminobenzimidazoles | nih.gov |

| C-H Activation/Annulation | Pd(OAc)₂/PPh₃ | 1H-benzo[d]imidazole-2-thiols, Halobenzenes | Benzo dntb.gov.uanih.govimidazo[2,1-b]thiazoles | nih.gov |

| Imidazole Synthesis | Cu(OTf)₂ / I₂ | Chalcones, Benzylamines | 1,2,4-Trisubstituted Imidazoles | acs.org |

C-H Activation: Direct C-H bond activation and functionalization represent a powerful strategy in organic synthesis, minimizing pre-functionalization steps. acs.org Palladium catalysts supported by ligands derived from imidazole precursors have been utilized in C-H activation reactions. For instance, the synthesis of benzo dntb.gov.uanih.govimidazo[2,1-b]thiazoles has been achieved through a palladium-catalyzed C-H activation/C-S bond formation cascade. nih.gov The design of these catalytic systems often relies on a directing group within the substrate to guide the metal to a specific C-H bond, ensuring high regioselectivity. researchgate.net Benzyl amines themselves can be substrates for directed C-H functionalization, where a coordinating group directs a transition metal to activate a C-H bond on the benzyl ring for subsequent coupling. researchgate.net

Development of Heterogeneous Catalytic Systems Featuring Imidazole Moieties

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, significant effort has been directed towards the development of heterogeneous catalysts by immobilizing catalytically active imidazole-containing species onto solid supports. dntb.gov.uaresearchgate.net This approach combines the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems, such as easy catalyst recovery and recyclability.

Strategies for heterogenization include grafting imidazolium salts onto polymers, silica, or magnetic nanoparticles. For example, polyketone backbones have been functionalized with 1-(3-aminopropyl) imidazole, creating a solid material where the imidazole moieties can serve as ligands or adsorption sites. acs.org These solid-supported imidazolium salts can then be used to anchor metal nanoparticles or to form supported metal-NHC complexes. Such heterogeneous catalysts have been applied in the synthesis of benzimidazoles and other heterocyclic compounds, demonstrating good activity and the ability to be recycled multiple times without significant loss of efficiency. researchgate.netdntb.gov.ua

Catalyst Design Principles and Mechanistic Investigations

The rational design of catalysts based on this compound derivatives is guided by an understanding of structure-activity relationships and reaction mechanisms. The electronic and steric nature of the substituents on the imidazole ring directly impacts the properties of the derived NHC ligand and, consequently, the performance of the metal complex. nih.gov

Catalyst Design Principles:

Steric Tuning: Introducing bulky groups, such as mesityl or diisopropylphenyl, at the N-positions of the imidazolium precursor can enhance catalyst stability and activity. The benzyl group itself provides a degree of steric bulk that can be further modified.

Electronic Modification: The electron-donating ability of the NHC ligand can be modulated by substituents on the imidazole backbone or the N-aryl/alkyl groups. This influences the electron density at the metal center, affecting its reactivity in oxidative addition and reductive elimination steps.

Mechanistic Investigations: Mechanistic studies often reveal the intricate steps of the catalytic cycle. For instance, in the copper- and iodine-catalyzed synthesis of 1,2,4-trisubstituted imidazoles from chalcones and benzylamines, a plausible mechanism involves the initial formation of an imine, followed by a series of steps including iodonium (B1229267) ion formation, intramolecular cyclization, nucleophilic substitution, and eventual C-C bond cleavage to yield the aromatized imidazole product. acs.org In C-H activation, the mechanism typically involves coordination of a directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate, which then undergoes further reaction. researchgate.net Understanding these pathways is essential for optimizing reaction conditions and designing more efficient and selective catalysts.

Advanced Research Perspectives in Chemical Scaffold Design Utilizing the 1 Benzyl 1h Imidazol 2 Amine Framework

Rational Strategies for Enhancing Molecular Recognition and Selectivity

Rational drug design is pivotal for transforming a promising chemical scaffold into a highly effective therapeutic agent. For the 1-benzyl-1H-imidazol-2-amine framework, these strategies focus on systematically modifying its structure to maximize interactions with a specific biological target while minimizing off-target effects. A cornerstone of this approach is the detailed analysis of Structure-Activity Relationships (SAR), which elucidates how specific chemical modifications influence biological activity. acs.orgnih.gov

Research on related benzimidazole (B57391) scaffolds has demonstrated that targeted substitutions can dramatically improve selectivity. For instance, in the development of antileishmanial agents, specific derivatives of N-benzyl-1H-benzimidazol-2-amine showed high activity against Leishmania parasites with lower cytotoxicity to host cells, achieving a high selectivity index. nih.gov Similarly, strategic modifications to the 1-benzyl-1H-imidazole core have led to the creation of potent and selective inhibitors for enzymes like aldosterone (B195564) synthase (CYP11B2) and ion channels such as the transient receptor potential cation channel 5 (TRPC5). acs.orgnih.gov

The key strategies employed include:

Targeted Substitutions: Introducing functional groups onto the benzyl (B1604629) and imidazole (B134444) rings to exploit specific pockets and residues within the target's binding site. For example, adding lipophilic groups can enhance binding in hydrophobic pockets, while hydrophilic groups can form crucial hydrogen bonds. nih.gov

Conformational Locking: Modifying the scaffold to restrict its rotational freedom can lock the molecule into its bioactive conformation, thereby increasing binding affinity and selectivity.

Bioisosteric Replacement: Substituting parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can fine-tune potency, selectivity, and pharmacokinetic properties. acs.org

These rational design principles were successfully applied in the discovery of AC1903, a selective TRPC5 inhibitor derived from a related benzimidazole scaffold, showcasing the power of this approach to generate highly selective molecules for challenging targets. nih.govresearchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Imidazole/Benzimidazole Scaffolds

| Position of Modification | Type of Substituent | Observed Effect on Activity/Selectivity | Potential Target Class | Reference |

| Benzyl Ring (para-position) | Electron-withdrawing group (e.g., -F, -Cl) | Increased potency for enzyme inhibition | Kinases, CYP Enzymes | acs.org |

| Imidazole Ring (N-1) | Substituted Benzyl Groups | Modulates selectivity and potency against different parasite species | Protozoan Enzymes | nih.gov |

| Amine Group (C-2) | Heterocyclic Rings | Discovery of selective ion channel inhibitors | TRPC Ion Channels | nih.gov |

| Benzimidazole Ring (R5) | Lipophilic vs. Hydrophilic Groups | Influences selectivity between enzyme isoforms (e.g., COX-1 vs. COX-2) | Cyclooxygenases | nih.gov |

Exploration of Chemical Space through Combinatorial Synthesis and Library Design

To unlock the full potential of the this compound scaffold, researchers are exploring vast regions of "chemical space"—the theoretical collection of all possible molecules. nih.govmit.edu This exploration is achieved by creating large, diverse collections of related compounds, known as combinatorial libraries, which can be screened for novel biological activities. imperial.ac.uk The structural simplicity and robust synthesis routes available for the this compound framework make it an ideal starting point for library development. nih.gov

Combinatorial synthesis allows for the rapid and systematic production of thousands of derivatives. Methodologies such as parallel synthesis, where compounds are made simultaneously in separate reaction wells, enable the efficient exploration of various substituents at key positions on the scaffold. This approach facilitates a modern drug discovery concept known as "SAR by Space," where researchers computationally screen enormous virtual libraries of "make-on-demand" compounds before selecting the most promising candidates for physical synthesis and testing. biosolveit.de This accelerates the discovery of new hits and the optimization of existing leads. biosolveit.de

A typical library design based on the this compound scaffold would involve varying three main points of diversity:

The Benzyl Ring: Introducing a wide array of substituents (e.g., halogens, alkyls, alkoxys) at the ortho-, meta-, and para-positions.

The Imidazole Ring: Modifying positions C4 and C5, if synthetically accessible.

The 2-Amine Group: Acylating or alkylating the amine to introduce new functional groups and interaction points.

This systematic approach ensures that the resulting library covers a broad range of chemical and physical properties, increasing the probability of identifying molecules with desired biological functions. nih.gov

Table 2: Illustrative Combinatorial Library Design for the this compound Scaffold

| Scaffold Position | R1 (Benzyl Ring, para-) | R2 (Amine Group) | Resulting Properties Explored |

| Set 1 | -H, -F, -Cl, -Br | -H | Halogen effects on binding and metabolism |

| Set 2 | -CH3, -OCH3, -CF3 | -H | Steric and electronic effects |

| Set 3 | -OCH3 | -H, -C(O)CH3, -C(O)Ph | Hydrogen bond donor/acceptor capacity |

| Set 4 | -Cl | -H, -CH3, -CH2CH3 | Impact of N-alkylation on potency and cell permeability |

Development of Novel Chemical Probes and Tools for Chemical Biology Research

Beyond their therapeutic potential, derivatives of the this compound scaffold are valuable as chemical probes—highly potent and selective molecules used to study the function of proteins and biological pathways. nih.gov A well-characterized chemical probe can be instrumental in validating a protein as a drug target, dissecting complex cellular processes, and understanding disease mechanisms.

The high selectivity achieved for certain derivatives, such as the TRPC5 inhibitor AC1903, makes them excellent starting points for developing such tools. nih.govresearchgate.net By using a selective inhibitor, researchers can modulate the activity of a single protein target in cells or even in whole organisms, allowing for a precise investigation of its biological role. nih.gov

To enhance their utility as research tools, these selective compounds can be further functionalized to create more sophisticated probes:

Affinity-Based Probes: A reactive or photo-activatable group can be incorporated into the molecule. After binding to its target, this group forms a covalent bond, permanently labeling the protein for identification and analysis.

Fluorescent Probes: Attaching a fluorescent dye to the scaffold allows researchers to visualize the location of the target protein within a cell using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag enables the isolation of the target protein and its binding partners from cell lysates through a process called affinity purification or pull-down, helping to map protein interaction networks.

These specialized tools derived from the this compound scaffold can significantly advance our understanding of fundamental biology and disease pathology.

Table 3: Chemical Biology Tools Derivable from the this compound Scaffold

| Type of Probe | Attached Functional Group | Research Application |

| Affinity Probe | Photo-crosslinker (e.g., benzophenone) | Covalent labeling and identification of the direct protein target (Target ID). |

| Imaging Probe | Fluorophore (e.g., fluorescein, rhodamine) | Visualizing the subcellular localization of the target protein via fluorescence microscopy. |

| Pull-Down Probe | Affinity Tag (e.g., Biotin) | Isolating the target protein and its associated complex from cell extracts for proteomic analysis. |

Computational Methods for Predicting Molecular Interactions and Optimizing Chemical Properties

Computational modeling has become an indispensable part of modern drug discovery, enabling scientists to predict how molecules will behave and to prioritize synthetic efforts. scispace.com For the this compound scaffold, these methods are used to predict molecular interactions, optimize chemical properties, and design superior drug candidates.

Molecular Docking is a primary computational technique used to simulate the binding of a ligand to the three-dimensional structure of a target protein. nih.govresearchgate.net Docking studies can predict the binding pose and estimate the binding affinity, providing crucial insights into the molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern molecular recognition. acs.org This information is invaluable for the rational design of new derivatives with improved potency and selectivity. nih.govacs.org

Beyond predicting binding, computational tools are essential for evaluating the drug-like properties of new compounds through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction . mdpi.comresearchgate.net In the early stages of design, in silico models can predict key pharmacokinetic parameters like:

Oral bioavailability and cell permeability (e.g., Caco-2). nih.gov

Blood-brain barrier (BBB) penetration. nih.gov

Metabolic stability and potential interaction with cytochrome P450 enzymes.

Potential toxicity and off-target effects. mdpi.com

By filtering out compounds with predicted poor ADMET profiles early on, researchers can focus resources on candidates with a higher probability of success in later preclinical and clinical stages. researchgate.netresearchgate.net Furthermore, methods like Density Functional Theory (DFT) can be used to calculate the fundamental electronic and geometric properties of the molecules, complementing experimental characterization. researchgate.net

Table 4: Application of Computational Methods in Drug Design

| Computational Method | Primary Function | Impact on Design of this compound Derivatives | Reference |

| Molecular Docking | Predicts binding mode and affinity of a ligand to its target protein. | Guides rational design of substituents to improve target binding and selectivity. | nih.gov |

| QSAR | Correlates chemical structure with biological activity quantitatively. | Creates predictive models to estimate the activity of unsynthesized compounds. | researchgate.net |

| ADMET Prediction | Estimates pharmacokinetic and toxicity properties of a molecule. | Prioritizes compounds with favorable drug-like properties for synthesis and testing. | researchgate.netnih.gov |

| Pharmacophore Modeling | Identifies essential 3D features required for biological activity. | Used to screen large virtual databases for new compounds with a similar active profile. | mdpi.com |

Future Research Directions and Emerging Paradigms in 1 Benzyl 1h Imidazol 2 Amine Chemistry

Innovation in Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives is undergoing a paradigm shift, moving away from traditional methods that often require harsh conditions, high temperatures, and toxic solvents. connectjournals.com The future of 1-benzyl-1H-imidazol-2-amine synthesis lies in the adoption of green chemistry principles, which prioritize efficiency, safety, and environmental benignity. researchgate.netresearchgate.net

Key innovations focus on several areas:

Multi-component, One-Pot Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing waste and saving time. Solvent-free, one-pot methods have proven effective for other imidazole derivatives, offering high yields and simplified setups. asianpubs.org

Eco-Friendly Catalysts: There is a growing interest in using biodegradable and inexpensive catalysts. Natural catalysts, such as citric acid from lemon juice, have been successfully used for the synthesis of 2,4,5-triaryl-1H-imidazoles, presenting a promising, non-toxic alternative for related structures. researchgate.netjipbs.com

Alternative Energy Sources: Microwave irradiation and ultrasound are emerging as efficient tools in imidazole synthesis. researchgate.net These techniques can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.govrsc.org Microwave-assisted synthesis, in particular, has been highlighted as a sustainable technology for producing new drug molecules. nih.gov

| Green Methodology | Key Features | Potential Advantages for Synthesis | Example Reference |

|---|---|---|---|

| One-Pot, Solvent-Free Synthesis | Combines reactants without a solvent medium, often with heating. | High yields, simplified work-up, reduced solvent waste. | asianpubs.org |

| Biocatalysis (e.g., Lemon Juice) | Utilizes natural, inexpensive, and biodegradable catalysts. | Low cost, non-toxic, environmentally benign. | researchgate.netjipbs.com |

| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and uniformly. | Drastically reduced reaction times, improved yields, high purity. | researchgate.netrsc.org |

| Ultrasound Irradiation | Employs sonic waves to induce cavitation and enhance reactivity. | Increased reaction rates, milder conditions. | researchgate.net |

Exploration of New Reactivity Patterns and Transformation Pathways

Beyond its synthesis, the future of this compound chemistry depends on uncovering new ways to modify and functionalize this core structure. The 2-aminoimidazole nucleus possesses a dual reactivity that allows for diverse chemical transformations. researchgate.net

Emerging research directions include:

Multicomponent Reactions as Building Blocks: The 2-amino group can act as a potent nucleophile. This reactivity can be harnessed in multicomponent reactions, such as Michael additions followed by cyclization, to construct more complex, fused heterocyclic systems. nih.gov This positions this compound as a valuable intermediate for building libraries of novel compounds.

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as alkyne carboamination, have been developed to construct the 2-aminoimidazole ring itself. nih.govacs.org Future work could explore the use of transition-metal catalysis for post-synthesis functionalization, targeting C-H activation on the imidazole ring to introduce new substituents without pre-functionalization.

Novel Ring Transformations: Innovative strategies are being developed to form the imidazole core from different heterocyclic precursors. For instance, the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles represents a novel pathway to functionalized 1H-imidazoles. mdpi.com Applying such unconventional methods could provide access to derivatives of this compound that are not achievable through traditional routes. The reaction of the 2-amino group on the benzimidazole (B57391) analogue with reagents like phenylchloroformate further demonstrates its utility as a starting material for a variety of nitrogen-containing heterocyclic compounds. connectjournals.comresearchgate.net

Integration with Materials Science for Functional Chemical Systems

The unique electronic and structural properties of the imidazole ring make it a prime candidate for applications in materials science. nih.gov Future research is expected to integrate this compound and its derivatives into the development of novel functional materials.

Potential areas of integration are:

Ligands for Catalysis and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can coordinate with metal ions. This makes this compound a potential ligand for creating new transition metal catalysts. mdpi.com Furthermore, it could serve as an organic linker in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis.

Anti-Biofilm Agents: Derivatives of 2-aminoimidazole (2-AI) have been identified as potent inhibitors and dispersants of bacterial biofilms. nih.gov Biofilms are communities of bacteria that adhere to surfaces, creating significant challenges in medical and industrial settings. The development of this compound analogues as anti-biofilm coatings or additives for materials represents a significant intersection of chemistry, biology, and materials science.

Functional Polymers: The imidazole moiety can be incorporated into polymer backbones or as side chains to impart specific properties, such as conductivity, thermal stability, or pH-responsiveness. Future work could explore the polymerization of vinyl-functionalized this compound derivatives to create smart materials for sensors, drug delivery systems, or electronics.

Interdisciplinary Approaches in Chemical Research

The full potential of this compound will be realized through its application in interdisciplinary research, particularly at the interface of chemistry, biology, and medicine. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals. nih.govresearchgate.netnih.gov

Key interdisciplinary paradigms include:

Medicinal Chemistry and Drug Discovery: The 1-benzyl-1H-benzimidazol-2-amine scaffold has been successfully utilized to develop selective inhibitors of biological targets. For example, derivatives have been synthesized as inhibitors of the TRPC5 cation channel for the potential treatment of chronic kidney disease. nih.gov Other derivatives have been investigated as antileishmanial agents, targeting the enzyme arginase in the Leishmania parasite. nih.gov This highlights the role of the compound as a foundational scaffold for discovering new therapeutic agents.

Chemical Biology: Small molecules are essential tools for probing complex biological systems. Derivatives of this compound can be used as chemical probes to study biological pathways. The investigation of 2-aminobenzimidazole (B67599) derivatives as anti-biofilm agents that modulate quorum sensing in P. aeruginosa is a prime example of this approach. nih.gov

Computational Chemistry: Modern drug discovery often integrates synthetic chemistry with in silico methods. chemscene.com Molecular docking studies have been used to predict and explain the binding of N-benzyl-1H-benzimidazol-2-amine derivatives to their biological targets, such as L. mexicana arginase. nih.gov This synergy allows for a more rational design of new, more potent compounds and provides insights into their mechanism of action.

| Interdisciplinary Field | Application of this compound Scaffold | Key Findings/Future Goal | Example Reference |

|---|---|---|---|

| Medicinal Chemistry | Development of TRPC5 inhibitors. | Identification of a lead compound for treating chronic kidney disease. | nih.gov |

| Medicinal Chemistry | Synthesis of antileishmanial agents. | Discovery of derivatives with micromolar activity against Leishmania species. | nih.gov |

| Chemical Biology | Probing and inhibiting bacterial biofilm formation. | Identification of 2-aminoimidazole derivatives as potent anti-biofilm agents. | nih.gov |

| Computational Chemistry | Molecular docking to predict binding modes. | Elucidating the mechanism of action for antileishmanial compounds. | nih.gov |

Compound Glossary

| Compound Name |

|---|

| This compound |

| 2,4,5-triaryl-1H-imidazole |

| 5-amino-1,2,3-triazole |

| Phenylchloroformate |

| 2-aminoimidazole |

| N-benzyl-1H-benzimidazol-2-amine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-1H-imidazol-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 1H-benzo[d]imidazol-2-amine derivatives are often prepared by refluxing precursors like 4,4,4-trifluoro-1-phenylbutane-1,3-dione with 1H-benzimidazol-2-amine in ethanol, followed by slow crystallization for structural verification . Intermediate characterization relies on FT-IR for functional group analysis, NMR for proton/carbon assignments, and X-ray crystallography for resolving ambiguities in tautomeric forms or substitution patterns .

Q. How is the crystal structure of this compound determined and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL. Hydrogen atoms on nitrogen are located via difference Fourier maps, with restraints on bond lengths (e.g., d(N–H) = 0.90 Å) to mitigate thermal motion artifacts .

Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?

- Methodological Answer : FT-IR identifies amine (–NH₂) and aromatic C–H stretches (≈3400 cm⁻¹ and 3100–3000 cm⁻¹, respectively). ¹H NMR confirms benzyl proton splitting patterns (e.g., singlet for –CH₂– at δ ≈5.3 ppm) and imidazole ring protons. High-resolution mass spectrometry (HRMS) validates molecular weight within 3 ppm error .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data for this compound derivatives?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates optimized geometries and vibrational frequencies to validate experimental IR/NMR data. Discrepancies in tautomer ratios or hydrogen bonding can be modeled using Gibbs free energy comparisons. For example, exact-exchange terms in functionals improve thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) .

Q. What strategies address unexpected byproducts during synthesis, such as N-demethylation or self-catalyzed diarylation?

- Methodological Answer : Kinetic vs. thermodynamic control must be assessed. In cases where intermediates like 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole undergo N-demethylation, reaction monitoring via TLC or LC-MS is critical. Adjusting solvent polarity (e.g., switching from ethanol to DMF) or lowering temperature can suppress side reactions .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound crystals?

- Methodological Answer : Graph-set analysis categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). For 1-Benzyl derivatives, N–H···N interactions between imidazole amines and adjacent aromatic systems dominate. Crystal packing is further analyzed using Mercury software to quantify π–π stacking distances (typically 3.5–4.0 Å) .

Q. What experimental and computational approaches optimize synthetic yields for scaled-up production?

- Methodological Answer : Reaction optimization employs design of experiments (DoE) to vary parameters (temperature, stoichiometry). For example, methylation steps in 1-methyl-4-phenyl-1H-imidazol-2-amine synthesis achieved 27.4% yield via stepwise hydrolysis and methylation . DFT-based transition state modeling identifies rate-limiting steps, such as steric hindrance at the benzyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.